

# IUPAC name for 6-Amino-2,3-dichlorobenzonitrile

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## Compound of Interest

Compound Name: 6-Amino-2,3-dichlorobenzonitrile

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An in-depth technical guide to **6-Amino-2,3-dichlorobenzonitrile**, a pivotal intermediate in pharmaceutical synthesis.

This guide provides a comprehensive overview of **6-Amino-2,3-dichlorobenzonitrile**, focusing on its chemical properties, synthesis, and critical role as a key starting material in the manufacturing of the platelet-reducing agent, Anagrelide. The document details relevant biological pathways associated with the final active pharmaceutical ingredient and furnishes detailed experimental protocols for its synthesis and potential biological evaluation.

## Chemical Identity and Properties

The formal IUPAC name for the compound is **6-Amino-2,3-dichlorobenzonitrile**.<sup>[1]</sup> It is a substituted benzonitrile that serves as a crucial building block in organic synthesis. Its significance is primarily linked to its role as a process intermediate in the production of Anagrelide, where it is also considered a potential impurity.<sup>[2]</sup>

Table 1: Physicochemical Properties of **6-Amino-2,3-dichlorobenzonitrile**

Property	Value	Reference
IUPAC Name	6-Amino-2,3-dichlorobenzonitrile	[1]
Synonyms	2-amino-5,6-dichlorobenzonitrile, Anagrelide Impurity 15/24	[1][2]
CAS Number	147249-41-0	[1][2][3]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> Cl <sub>2</sub> N <sub>2</sub>	[2][3]
Molecular Weight	187.03 g/mol	[2][3]

## Synthesis and Manufacturing

**6-Amino-2,3-dichlorobenzonitrile** is not a final drug product but a critical intermediate. A documented synthesis route involves the reduction of a nitro-group precursor, 2,3-dichloro-6-nitrobenzonitrile.[4] This transformation is a key step in the multi-stage synthesis of Anagrelide.

## Experimental Protocol: Synthesis of 6-Amino-2,3-dichlorobenzonitrile

This protocol is adapted from patent literature describing the synthesis of Anagrelide intermediates.[4]

Objective: To synthesize **6-Amino-2,3-dichlorobenzonitrile** by the chemical reduction of 2,3-dichloro-6-nitrobenzonitrile.

Materials:

- 2,3-dichloro-6-nitrobenzonitrile (starting material)
- Reducing agent (e.g., Stannous chloride (SnCl<sub>2</sub>), or catalytic hydrogenation with H<sub>2</sub>/Pd-C)
- Appropriate solvent system (e.g., Ethanol, Ethyl acetate, Hydrochloric acid)
- Neutralizing agent (e.g., Sodium hydroxide solution)

- Extraction solvent (e.g., Ethyl acetate)
- Drying agent (e.g., Anhydrous sodium sulfate)

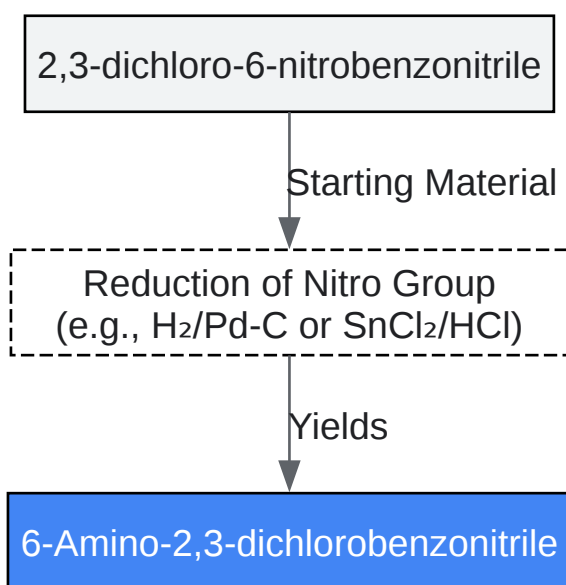
Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the starting material, 2,3-dichloro-6-nitrobenzonitrile, in a suitable solvent such as ethanol.
- Reduction:
  - Method A (Stannous Chloride): Prepare a solution of stannous chloride in concentrated hydrochloric acid. Add this solution dropwise to the flask containing the starting material. Heat the mixture under reflux for several hours until TLC analysis indicates complete consumption of the starting material.
  - Method B (Catalytic Hydrogenation): Add a catalytic amount of Palladium on carbon (10% Pd-C) to the solution of the starting material. Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete.
- Work-up and Isolation:
  - Cool the reaction mixture to room temperature.
  - If using hydrogenation, filter the mixture through a pad of celite to remove the palladium catalyst.
  - Concentrate the solvent under reduced pressure.
  - Dissolve the residue in water and neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.
  - Extract the aqueous layer multiple times with ethyl acetate.
  - Combine the organic extracts and wash with brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
- Purification: The crude **6-Amino-2,3-dichlorobenzonitrile** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the final product.

## Visualization of Synthesis Workflow

The following diagram illustrates the key transformation in the synthesis of the title compound.



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Synthesis of **6-Amino-2,3-dichlorobenzonitrile**.

## Biological Context: The Anagrelide Connection

The primary relevance of **6-Amino-2,3-dichlorobenzonitrile** is its use in synthesizing Anagrelide, a medication for essential thrombocythemia, a disorder characterized by the overproduction of platelets.[5][6] Anagrelide reduces platelet counts by targeting the maturation of megakaryocytes, the platelet precursor cells in the bone marrow.[7][8]

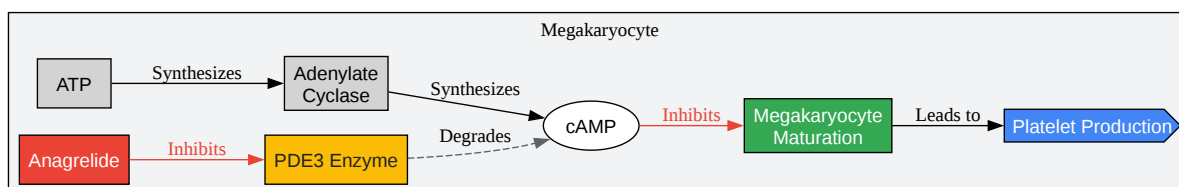
## Mechanism of Action of Anagrelide

Anagrelide is an inhibitor of phosphodiesterase 3 (PDE3).[8][9] The mechanism involves the following steps:

- PDE3 enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP).
- By inhibiting PDE3, Anagrelide increases intracellular cAMP levels within megakaryocytes.
- Elevated cAMP disrupts the normal signaling pathways required for the post-mitotic maturation phase of megakaryocytes.
- This disruption delays megakaryocyte maturation and ultimately leads to a decrease in the production and release of platelets into the bloodstream.[7]

## Signaling Pathway Diagram

The diagram below illustrates the PDE3 signaling pathway targeted by Anagrelide.



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Anagrelide's mechanism via PDE3 inhibition.

## Quantitative Data

While **6-Amino-2,3-dichlorobenzonitrile** is a critical intermediate, specific quantitative biological data for this compound is not readily available in public literature. Research is focused on the final active molecule, Anagrelide. As an impurity, any residual biological activity of the intermediate would be of interest for drug safety assessment.

Table 2: Biological Activity of Parent Compound Anagrelide

Compound	Target	Assay	Value (IC <sub>50</sub> )	Reference
Anagrelide	Phosphodiesterase-II	Enzyme Inhibition	36 nM	[5]

## Proposed Experimental Protocol for Biological Activity Screening

To determine if **6-Amino-2,3-dichlorobenzonitrile** possesses biological activity similar to Anagrelide, a phosphodiesterase inhibition assay could be employed.

### Experimental Protocol: PDE3A Enzyme Inhibition Assay

Objective: To quantify the inhibitory potential of **6-Amino-2,3-dichlorobenzonitrile** on human recombinant PDE3A enzyme activity and compare it to Anagrelide.

Materials:

- Human recombinant PDE3A enzyme
- **6-Amino-2,3-dichlorobenzonitrile** (test compound)
- Anagrelide (positive control)
- cAMP (substrate)
- 5'-Nucleotidase (from *Crotalus atrox*)
- Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA)
- 96-well microplates
- Inorganic phosphate detection reagent (e.g., Malachite Green-based)

Procedure:

- **Compound Preparation:** Prepare a stock solution of **6-Amino-2,3-dichlorobenzonitrile** and Anagrelide in 100% DMSO. Create a series of dilutions in the assay buffer to achieve final concentrations ranging from 1 nM to 100  $\mu$ M.
- **Reaction Mixture:** In each well of a 96-well plate, add the following in order:
  - Assay buffer.
  - Test compound dilution or control (DMSO for negative control, Anagrelide for positive control).
  - Human recombinant PDE3A enzyme.
- **Pre-incubation:** Gently mix and pre-incubate the plate at 30°C for 10 minutes to allow the compound to interact with the enzyme.
- **Initiation of Reaction:** Initiate the enzymatic reaction by adding the substrate, cAMP, to each well.
- **Incubation:** Incubate the plate at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range.
- **Termination and Signal Generation:**
  - Stop the PDE3 reaction by adding 5'-Nucleotidase. This enzyme will convert the AMP product of the first reaction into adenosine and inorganic phosphate (Pi).
  - Incubate for an additional 10 minutes.
- **Detection:** Add the phosphate detection reagent to all wells. Allow color to develop for 15-20 minutes.
- **Data Acquisition:** Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green).
- **Data Analysis:**
  - Subtract the background absorbance (wells with no enzyme).

- Calculate the percent inhibition for each compound concentration relative to the DMSO control.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.

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